HSP90α Binding Affinity Profiling
The compound exhibited a dissociation constant (Kd) of 19,000 nM (19 µM) against human HSP90α as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This single-point affinity measurement places the compound in the weak-binding regime, consistent with fragment-like or low-affinity probe behavior. While no direct head-to-head comparator data for close analogs under identical assay conditions are publicly available, this value serves as a quantitative baseline for SAR exploration within the tetrazole-acetamide series.
| Evidence Dimension | Binding affinity (Kd) for human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 µM) |
| Comparator Or Baseline | No direct comparator under identical conditions; class-level baseline for fragment screening typically expects Kd < 100 µM for hit identification. |
| Quantified Difference | N/A (single measurement) |
| Conditions | 2D ¹H-¹⁵N HSQC chemical shift perturbation NMR; protein: human HSP90α; temperature not specified. |
Why This Matters
The quantitative Kd value provides a verifiable anchor for researchers evaluating this compound as an HSP90 chemical probe starting point or as a control for fragment-based screening campaigns.
- [1] BindingDB entry for CAS 921503-54-0. Affinity Data: Kd = 1.90E+4 nM; Assay: Binding affinity to human HSP90alpha assessed by 2D ¹H-¹⁵N chemical shift perturbation NMR. Accessed via bindingdb.org. View Source
